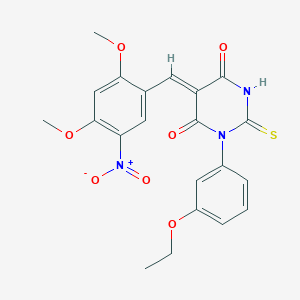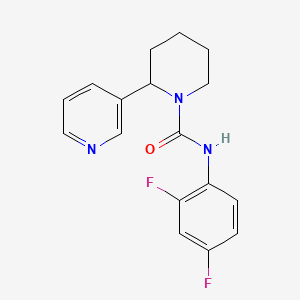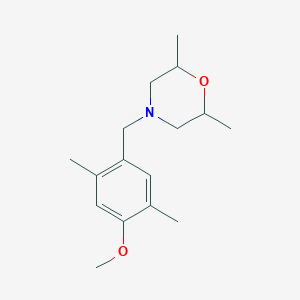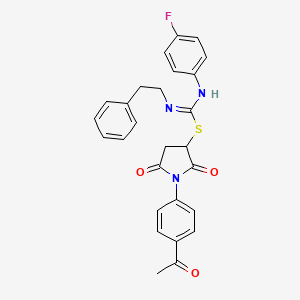
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The compound is synthesized using a multi-step process that involves the reaction of different chemical reagents.
Mecanismo De Acción
The mechanism of action of N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide involves the inhibition of specific cellular pathways. The compound has been found to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the activity of the STAT3 pathway, which is involved in the growth and survival of cancer cells. Additionally, the compound has been found to inhibit the replication of viruses by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been found to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of biological activities, making it useful for studying different cellular pathways. However, the compound has some limitations for lab experiments. Its potency varies depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.
Direcciones Futuras
There are several future directions for research on N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide. One area of research is to further investigate its anti-inflammatory effects and potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is to explore its antitumor effects and potential use in cancer therapy. Additionally, the compound's antiviral effects could be further studied to develop new antiviral therapies.
Métodos De Síntesis
The synthesis of N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide involves a multi-step process that starts with the reaction of 5-bromoindole with N-ethyl-2-bromoacetamide. The resulting product is then reacted with sodium hydride and methylsulfonyl chloride to form N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide. The final product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to have antiviral effects by inhibiting the replication of viruses.
Propiedades
IUPAC Name |
N-ethyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-13-12(15)10-4-5-11-9(8-10)6-7-14(11)18(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKIVCHRICPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)